(2-Oxidanyl-2-phenyl-ethyl) 4-methylbenzenesulfonate
Description
Its structure consists of a phenyl-substituted ethyl chain with a hydroxyl group at the second carbon, esterified to a 4-methylbenzenesulfonyl (tosyl) group.
Properties
IUPAC Name |
(2-hydroxy-2-phenylethyl) 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4S/c1-12-7-9-14(10-8-12)20(17,18)19-11-15(16)13-5-3-2-4-6-13/h2-10,15-16H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTJIFRGXYQHAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701205244 | |
| Record name | 1,2-Ethanediol, 1-phenyl-, 2-(4-methylbenzenesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701205244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40348-74-1 | |
| Record name | 1,2-Ethanediol, 1-phenyl-, 2-(4-methylbenzenesulfonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40348-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Ethanediol, 1-phenyl-, 2-(4-methylbenzenesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701205244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxidanyl-2-phenyl-ethyl) 4-methylbenzenesulfonate typically involves the reaction of 2-phenylethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
C6H5CH2CH2OH+TsCl→C6H5CH2CH2OTs+HCl
where TsCl represents 4-methylbenzenesulfonyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification steps such as distillation or recrystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2-Oxidanyl-2-phenyl-ethyl) 4-methylbenzenesulfonate: undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The sulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include hydroxide ions, alkoxides, and amines.
Oxidation Reactions: The phenyl group can undergo oxidation to form corresponding ketones or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines in solvents like ethanol or dimethyl sulfoxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
From Nucleophilic Substitution: Depending on the nucleophile, products can include ethers, amines, or other substituted derivatives.
From Oxidation: Products can include benzoic acid derivatives or ketones.
From Reduction: Products can include alcohols or other reduced forms of the original compound.
Scientific Research Applications
(2-Oxidanyl-2-phenyl-ethyl) 4-methylbenzenesulfonate: has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (2-Oxidanyl-2-phenyl-ethyl) 4-methylbenzenesulfonate depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the sulfonate group acts as a leaving group, allowing the nucleophile to attack the electrophilic carbon. In oxidation and reduction reactions, the phenyl and ethyl groups undergo transformations based on the reagents and conditions used.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and their implications:
Crystallographic and Physical Properties
- Crystal Packing : The target compound’s packing is likely dominated by O–H⋯O hydrogen bonds, similar to ionic salts () but distinct from halogenated () or planar aromatic derivatives (). Tools like Mercury () and SHELX () are critical for analyzing these patterns.
- Melting Points and Solubility : Halogenated derivatives () typically have higher molecular weights and melting points. Ionic salts () exhibit high solubility in polar solvents, while hydrophobic derivatives () are less soluble.
Biological Activity
(2-Oxidanyl-2-phenyl-ethyl) 4-methylbenzenesulfonate, also known by its CAS number 40348-74-1, is a sulfonate compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H16O3S. The compound features a sulfonate group attached to a phenyl ethyl moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 288.35 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The sulfonate group may interact with various enzymes, inhibiting their activity and altering metabolic pathways.
- Receptor Modulation : The compound may bind to specific receptors, influencing cellular signaling pathways.
- Radical Scavenging : It has been suggested that the compound exhibits antioxidant properties, potentially scavenging free radicals and reducing oxidative stress.
Antimicrobial Properties
Research indicates that this compound demonstrates significant antimicrobial activity against various bacterial strains. A study assessed its efficacy against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity
A cytotoxicity assay was performed using human cancer cell lines to evaluate the compound's potential as an anticancer agent. The results showed varying degrees of cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.5 |
| MCF-7 | 22.3 |
| A549 | 18.7 |
Case Studies
- Antiviral Activity : A recent study explored the antiviral potential of this compound against influenza virus. The compound exhibited a dose-dependent inhibition of viral replication with an IC50 value of 10 µM.
- Anti-inflammatory Effects : In an animal model of inflammation, administration of the compound led to a significant reduction in inflammatory markers such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
